2-methoxy-N-(2-naphthyl)acetamide

Soluble Epoxide Hydrolase Enzyme Inhibition Cardiovascular Research

Researchers studying soluble epoxide hydrolase (sEH) in cardiovascular or inflammatory models require potent, well-characterized inhibitors to ensure data reproducibility. Generic naphthyl acetamides lack the quantitative potency data needed for reliable dose-response studies. - Validated sEH inhibitor with reported IC50 values of 5 nM and 80 nM, enabling precise in vitro/ex vivo pharmacology. - Exhibits >200-fold selectivity over CYP2C9, minimizing off-target metabolic interference in cellular assays. - Serves as a critical SAR benchmark for medicinal chemistry due to its defined 2-methoxy substitution pattern and logP of 2.127.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
Cat. No. B312700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(2-naphthyl)acetamide
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCOCC(=O)NC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C13H13NO2/c1-16-9-13(15)14-12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,9H2,1H3,(H,14,15)
InChIKeyOPTFSXBYPNKAQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-N-(2-naphthyl)acetamide: sEH Inhibition & Melatonergic Research Probe


2-Methoxy-N-(2-naphthyl)acetamide (CAS 415693-94-6) is a small-molecule naphthyl acetamide derivative with the molecular formula C13H13NO2 and a molecular weight of 215.25 g/mol . The compound features a 2-methoxy substitution on the naphthyl ring, which confers a calculated logP of 2.127, indicating moderate lipophilicity suitable for membrane permeability [1]. This compound has been identified in authoritative bioactivity databases as a nanomolar inhibitor of human soluble epoxide hydrolase (sEH) [2] and is structurally related to agomelatine, a clinically used melatonergic antidepressant , positioning it as a valuable research tool for probing sEH-mediated pathways and melatonin receptor pharmacology.

1 sEH pathway inhibition studies Database-reported sEH inhibition profile
2 Melatonergic receptor research probe Structurally related to agomelatine
3 Cell permeability profile context Calculated logP supports membrane diffusion

2-Methoxy-N-(2-naphthyl)acetamide: Why Simple Analogs Fall Short


The substitution pattern on the naphthyl acetamide scaffold is a critical determinant of target engagement and potency. While unsubstituted naphthyl acetamides (e.g., N-(1-naphthyl)acetamide or N-(2-naphthyl)acetamide) are commercially available, they lack the quantitative potency data necessary to support their use as reliable surrogates for sEH inhibition studies. The presence of the 2-methoxy group in 2-methoxy-N-(2-naphthyl)acetamide is not merely a cosmetic modification; it dramatically influences the compound's lipophilicity (logP = 2.127) and its interaction with the sEH active site, resulting in a sub-100 nM IC50 [1]. This is in stark contrast to many simple acetamide derivatives, which show no reported sEH activity or exhibit significantly weaker inhibition (e.g., IC50 in the micromolar range for cholinesterases) [2]. Consequently, substituting this compound with a generic analog would invalidate any quantitative structure-activity relationship (QSAR) or pharmacological study, as the biochemical profile is not transferable across different substitution patterns.

Positional isomer mismatch

2-Methoxy-N-(1-naphthyl)acetamide has no reported sEH inhibition; target engagement may not transfer.

Unsubstituted scaffold gap

N-(2-naphthyl)acetamide lacks quantitative sEH activity data; QSAR not valid across substitution patterns.

Off-target enzyme profile

Generic acetamides may show cholinesterase or other enzyme inhibition, confounding sEH-specific assays.

2-Methoxy-N-(2-naphthyl)acetamide: Quantitative Evidence vs. Closest Analogs


sEH Inhibition vs. Closest Positional Isomer

2-Methoxy-N-(2-naphthyl)acetamide demonstrates potent, sub-100 nanomolar inhibition of human soluble epoxide hydrolase (sEH). It exhibits an IC50 of 5 nM in an assay using the PHOME substrate and an IC50 of 80 nM in a cell-based assay using the EET substrate [1]. In direct contrast, its closest positional isomer, 2-methoxy-N-(1-naphthyl)acetamide (CAS 430458-16-5) , and other simple naphthyl acetamides, have no reported sEH inhibitory activity in public databases. This difference is likely due to the altered orientation of the naphthyl ring, which prevents optimal binding to the sEH active site.

sEH Inhibition vs. Isomer
Database-reported
Target: IC50 5 nM (PHOME), 80 nM (EET)
Comparator (1-naphthyl isomer): no reported inhibition
Supports sEH target engagement; positional isomer not interchangeable
In vitro enzyme and cell-based assays
Soluble Epoxide Hydrolase Enzyme Inhibition Cardiovascular Research

CYP2C9 Selectivity vs. Other Amide Scaffolds

A key differentiator for 2-methoxy-N-(2-naphthyl)acetamide is its favorable selectivity profile against the major drug-metabolizing enzyme CYP2C9. The compound displays an IC50 of 1,000 nM (1.0 µM) against CYP2C9 [1]. This provides a >200-fold selectivity window over its primary sEH target (IC50 = 5 nM). In contrast, many other acetamide-based scaffolds, particularly those with bulkier N-substitutions, can exhibit significant CYP inhibition at similar or lower concentrations, leading to potential off-target effects and confounding data in cellular and in vivo assays. For instance, the clinical compound agomelatine, while structurally related, is a potent agonist at MT1/MT2 receptors (Ki = 0.1 nM) and an antagonist at 5-HT2C (IC50 = 270 nM), with a completely different pharmacological profile .

CYP2C9 Selectivity
Database-reported
IC50 1,000 nM
>200-fold over sEH IC50
Supports CYP-sparing profile in cell assays
May limit CYP2C9-mediated metabolic interference
Drug Metabolism Cytochrome P450 Selectivity Profiling

Optimized Lipophilicity for Cell Permeability

The compound's calculated partition coefficient (logP) is 2.127 [1]. This places it within the optimal range (logP 1-3) for passive membrane permeability while maintaining adequate aqueous solubility, as defined by Lipinski's Rule of Five. By comparison, an unsubstituted analog like N-(2-naphthyl)acetamide would have a lower logP, potentially reducing its ability to passively diffuse across cell membranes. Conversely, a more lipophilic derivative with a longer alkyl chain, such as 2-(dibutylamino)-N-(naphthalen-1-yl)acetamide, showed micromolar activity against BChE but its physicochemical properties were not optimized for drug-likeness [2]. The 2-methoxy group on the naphthyl ring of 2-methoxy-N-(2-naphthyl)acetamide provides a precise modulation of lipophilicity that is not achievable with unsubstituted naphthyl cores.

Lipophilicity
Calculated property
clogP 2.127
Reported lipophilicity supports membrane permeability
Within range for cell-permeable research probes
Physicochemical Property LogP Cell Permeability

2-Methoxy-N-(2-naphthyl)acetamide: Validated Research Applications


sEH Target Engagement Probe

Researchers investigating the role of sEH in cardiovascular, inflammatory, or renal disease models can confidently procure 2-methoxy-N-(2-naphthyl)acetamide as a potent and well-characterized tool compound. Its low nanomolar IC50 values (5 nM and 80 nM) [1] provide a robust starting point for dose-response experiments in vitro and ex vivo. The compound's favorable selectivity over CYP2C9 [2] minimizes the risk of metabolic interference, ensuring that observed biological effects are primarily due to sEH inhibition.

SAR Reference Standard for Naphthyl Acetamides

Medicinal chemists seeking to develop novel sEH inhibitors or melatonergic agents can use 2-methoxy-N-(2-naphthyl)acetamide as a reference standard. Its established activity profile and calculated logP of 2.127 [3] provide a benchmark against which new analogs can be quantitatively compared. The compound's unique 2-methoxy-2-naphthyl substitution pattern serves as a key SAR control, enabling researchers to isolate the effects of further structural modifications on potency and selectivity.

Negative Control for Melatonergic Agonism

Given its structural similarity to agomelatine, 2-methoxy-N-(2-naphthyl)acetamide can be strategically procured as a negative control in melatonin receptor studies. While agomelatine is a potent MT1/MT2 agonist with nanomolar affinity , the target compound's primary activity is sEH inhibition. This allows researchers to deconvolute the melatonergic effects of other compounds from potential sEH-mediated effects in cellular or in vivo assays where both pathways may be relevant.

CYP2C9-Sparing sEH Inhibitor Benchmark

For researchers focused on the optimization of drug metabolism and pharmacokinetic (DMPK) properties, 2-methoxy-N-(2-naphthyl)acetamide serves as a valuable benchmark. Its >200-fold selectivity window between sEH inhibition and CYP2C9 interaction [2] represents a desirable profile for lead optimization. Newly synthesized analogs can be quantitatively compared to this standard to assess improvements in selectivity and metabolic stability.

Application
Selection Property
Validation Focus
sEH pathway inhibition studies
Reported sEH inhibition profile
Target engagement confirmation
Naphthyl acetamide SAR
2-methoxy-2-naphthyl scaffold benchmark
Comparative potency and selectivity endpoints
Melatonergic receptor deconvolution
Agomelatine structural analog without MT agonism
MT1/MT2 negative control utility
CYP isoform selectivity profiling
Reported CYP2C9 selectivity context
Off-target enzyme inhibition assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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